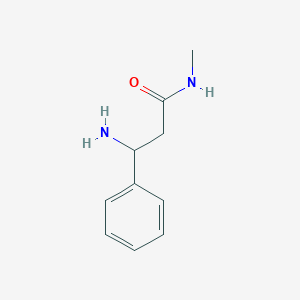

3-amino-N-methyl-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-methyl-3-phenylpropanamide is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known as dexfenfluramine, an anorectic drug that was previously used as a weight loss medication.

Synthesis Analysis

The synthesis of N-methylated amino acids like 3-amino-N-methyl-3-phenylpropanamide has been explored in various studies. One approach involves the use of recombinant Corynebacterium glutamicum as a biocatalyst for the conversion of sugars and methylamine to the N-methylated amino acid .

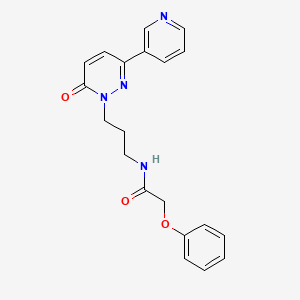

Molecular Structure Analysis

The molecular structure of 3-amino-N-methyl-3-phenylpropanamide consists of a phenyl group substituted at the third carbon by a propan-1-amine . The InChI code for this compound is 1S/C10H14N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H .

科学的研究の応用

Chemical Modification of Primary Amino Groups

The primary amino groups of amino acid derivatives and peptides can be chemically modified using 3-amino-N-methyl-3-phenylpropanamide. This process is crucial in the pharmaceutical industry and the field of chemical biology .

Quinolylation of Amino Acid Derivatives

3-amino-N-methyl-3-phenylpropanamide can be used in the quinolylation of amino acid derivatives. This method is versatile and can be carried out under mild and environmentally friendly conditions .

Peptide Bioactivity and Stability

The quinolylation of existing peptides using 3-amino-N-methyl-3-phenylpropanamide can affect peptide bioactivity and stability. This suggests that this compound can be widely applied, especially in medicinal chemistry and chemical biology .

Neuroscience Research

This compound has significant potential in the field of neuroscience. It acts as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in studying the roles of these neurotransmitters in various physiological processes.

Medicinal Chemistry

In the field of medicinal chemistry, 3-amino-N-methyl-3-phenylpropanamide has been found to have significant potential. It can be used to enhance the druggability of peptides, which is essential due to the drawbacks of peptides such as low cell membrane permeability, metabolic instability, poor oral bioavailability, and relatively short circulating half-life.

特性

IUPAC Name |

3-amino-N-methyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXOHDDTUTYSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)

![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)